molecular formula C9H15NO2 B14868363 (5-(Diethylamino)furan-2-yl)methanol

(5-(Diethylamino)furan-2-yl)methanol

Cat. No.: B14868363
M. Wt: 169.22 g/mol
InChI Key: ZPBMMBAUZHPDBL-UHFFFAOYSA-N
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Description

(5-(Diethylamino)furan-2-yl)methanol is a furan-derived compound featuring a diethylamino (-N(C₂H₅)₂) substituent at the 5-position of the furan ring and a hydroxymethyl (-CH₂OH) group at the 2-position. The diethylamino group introduces electron-donating and steric effects, which can modulate solubility, reactivity, and biological activity compared to simpler furan derivatives .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

[5-(diethylamino)furan-2-yl]methanol

InChI

InChI=1S/C9H15NO2/c1-3-10(4-2)9-6-5-8(7-11)12-9/h5-6,11H,3-4,7H2,1-2H3

InChI Key

ZPBMMBAUZHPDBL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(O1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Diethylamino)furan-2-yl)methanol typically involves the reaction of furan derivatives with diethylamine and formaldehyde. One common method is the Mannich reaction, where furan is reacted with diethylamine and formaldehyde under acidic conditions to yield the desired product. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (5-(Diethylamino)furan-2-yl)methanol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-(Diethylamino)furan-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (5-(Diethylamino)furan-2-yl)aldehyde or (5-(Diethylamino)furan-2-yl)carboxylic acid.

    Reduction: Formation of (5-(Diethylamino)furan-2-yl)methanol or (5-(Diethylamino)furan-2-yl)amine.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

(5-(Diethylamino)furan-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-(Diethylamino)furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various receptors and enzymes, potentially modulating their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features and properties of (5-(Diethylamino)furan-2-yl)methanol with related furan methanol derivatives:

Compound Substituents Molecular Weight (g/mol) Key Reactivity Applications/Notes
(5-(Diethylamino)furan-2-yl)methanol -N(C₂H₅)₂ (5-position), -CH₂OH (2-position) ~183.24 (calculated) Electron-rich furan; potential for oxidation or conjugation Likely intermediate for bioactive molecules
[5-(Hydroxymethyl)furan-2-yl]methanol -CH₂OH (5-position), -CH₂OH (2-position) 128.13 Oxidized to furan-2,5-dicarboxylic acid Bio-based platform chemical production
[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol -C₆H₃(NO₂)(CH₃) (5-position), -CH₂OH (2-position) 243.08 Nitro group enables reduction or substitution reactions Intermediate for agrochemicals/pharmaceuticals
[5-(2,5-Dichlorophenyl)furan-2-yl]methanol -C₆H₃Cl₂ (5-position), -CH₂OH (2-position) 243.08 Electrophilic aromatic substitution Lab-scale synthesis; halogenated analogs
[5-(3-Aminophenyl)furan-2-yl]methanol -C₆H₄NH₂ (5-position), -CH₂OH (2-position) 189.21 Amino group facilitates cross-coupling Potential bioactive scaffold

Key Observations :

  • This contrasts with electron-withdrawing groups (e.g., nitro in or chloro in ), which reduce ring electron density .
  • Solubility: The diethylamino group improves solubility in polar organic solvents (e.g., DMF, ethyl acetate) compared to non-polar halogenated analogs .

Reactivity and Functionalization

  • Oxidation: Unlike [5-(hydroxymethyl)furan-2-yl]methanol, which undergoes enzymatic oxidation to dicarboxylic acids , the diethylamino group in the target compound may stabilize the hydroxymethyl group against oxidation.
  • Conjugation: The hydroxymethyl group can be esterified or etherified, as seen in and , where aminoalkyl chains are introduced via Schiff base formation .

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